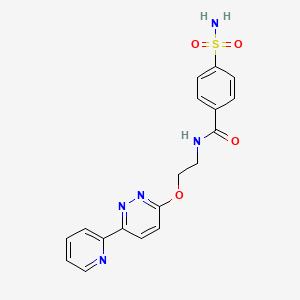

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide

Description

This compound is a benzamide derivative featuring a sulfamoyl group at the para-position of the benzene ring and a pyridazine-pyrindinyl ether moiety linked via an ethoxyethyl chain.

Properties

IUPAC Name |

N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c19-28(25,26)14-6-4-13(5-7-14)18(24)21-11-12-27-17-9-8-16(22-23-17)15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24)(H2,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEBNQILPNQYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines.

Mode of Action

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Compounds bearing similar imidazo[2,1-b]thiazole scaffolds have shown a broad spectrum of pharmacological activities.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide is a complex chemical compound with potential biological activity. Its structure incorporates various functional groups, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential and applications in medicinal chemistry.

Chemical Formula

- Molecular Formula : C17H18N4O3S

- Molecular Weight : 358.42 g/mol

Structural Characteristics

The compound features:

- A sulfamoyl group , which is known for its antibacterial properties.

- A pyridazine ring linked to a pyridine moiety , potentially influencing its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer or infection.

- Receptor Binding : Its structural components suggest potential interactions with various receptors, possibly including those related to inflammation and pain modulation.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The sulfamoyl group is particularly noted for its effectiveness against bacterial infections, suggesting that this compound may also possess such activity.

Anticancer Potential

Preliminary studies have shown that compounds containing pyridazine and pyridine rings can exhibit anticancer activity by targeting specific cellular pathways. Further investigation into this compound's ability to inhibit tumor growth or induce apoptosis in cancer cells is warranted.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of sulfamoylbenzamide derivatives found that modifications in the structure significantly influenced their efficacy against various bacterial strains. The presence of the pyridazine ring was associated with enhanced activity against Gram-positive bacteria, indicating a potential application for treating bacterial infections.

Study 2: Anticancer Activity

In vitro studies on similar pyridazine-based compounds revealed that they could inhibit cell proliferation in several cancer cell lines. For example, a derivative showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting that this compound may also possess significant anticancer properties.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Type | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| Compound A | Sulfamoyl | 16 (Staphylococcus aureus) | 5.2 (MCF-7 cells) |

| Compound B | Pyridazine | 32 (E. coli) | 10.1 (A549 cells) |

| This compound | Pyridazine/Sulfamoyl | TBD | TBD |

Note: TBD = To Be Determined; further studies are needed to establish these values for the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide with structurally or functionally related compounds from the evidence. Key differences in substituents, linker groups, and bioactivity are highlighted.

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, I-6373, I-6473)

- The pyridazin-3-yloxyethyl linker in the target compound differs from the phenethylamino (I-6230, I-6232) or phenoxy (I-6473) linkers in the analogs. This may alter conformational flexibility and steric bulk.

- Functional Implications :

- Ethyl ester derivatives (e.g., I-6230) are often prodrugs, whereas the sulfamoyl group is directly bioactive (e.g., as seen in sulfonamide antibiotics or diuretics).

- Methyl-substituted pyridazine (I-6232) or isoxazole (I-6273, I-6373) rings in analogs could reduce metabolic instability compared to the unsubstituted pyridazine in the target compound .

N-Substituted Benzamides (6ze, 6za, 6m)

- Structural Differences :

- Compounds 6ze, 6za, and 6m feature bulky N-substituents (e.g., tert-butylphenyl, phenyl-pyridinylmethyl) compared to the pyridazine-pyrindinyl-ethoxyethyl group in the target compound. These substituents likely influence lipophilicity and membrane permeability .

- The target compound’s 4-sulfamoyl group contrasts with the 4-iodo (6ze) or 4-methoxy (6m) substituents, which differ in electronic effects (iodo: electronegative; methoxy: electron-donating).

- Functional Implications :

Triazine-Pyrrolidinyl Derivatives ()

- Structural Differences: The triazine core in ’s compound is replaced by a pyridazine-pyrindinyl system in the target molecule. The dimethylamino and pyrrolidinyl groups in the triazine derivative enhance basicity and solubility, whereas the sulfamoyl group in the target compound introduces acidity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Target Compound: No direct bioactivity data are available in the provided evidence. Its design suggests optimization for target binding via sulfamoyl and pyridazine motifs, commonly seen in kinase inhibitors (e.g., imatinib analogs) or carbonic anhydrase inhibitors.

- Analog Lessons : Ethyl ester derivatives (I-6230 series) show that methyl or isoxazole substitutions improve metabolic stability , suggesting that similar modifications could benefit the target compound.

- Critical Knowledge Gaps: Absence of solubility, IC₅₀, or binding data limits direct pharmacological comparison. Experimental studies (e.g., enzyme assays, logP measurements) are needed.

Notes

- Evidence Limitations : The provided materials lack explicit data on the target compound, necessitating structural inferences from analogs.

- Structural Hypotheses : The sulfamoyl group likely enhances aqueous solubility relative to iodinated or tert-butyl-substituted benzamides.

- Recommendations : Future work should prioritize synthesizing the target compound and benchmarking it against I-6230 or 6ze in relevant assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.